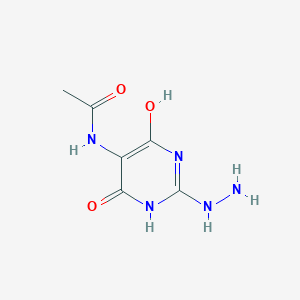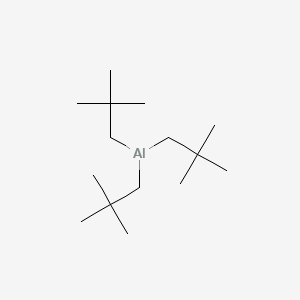
Copper nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Copper nonanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with nonanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the copper salt. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with nonanoic acid in the presence of a base such as sodium hydroxide. This method ensures a higher yield and purity of the final product. The reaction can be represented as:
CuSO4+2C9H19COOH+2NaOH→Cu(C9H19COO)2+Na2SO4+2H2O
化学反応の分析
Types of Reactions: Copper nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and nonanoic acid.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nonanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and nonanoic acid.
Reduction: Copper(I) compounds and nonanoic acid.
Substitution: Copper complexes with new ligands and free nonanoic acid.
科学的研究の応用
Copper nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: It is explored for its potential in developing antimicrobial coatings for medical devices.
作用機序
The mechanism by which copper nonanoate exerts its effects involves the release of copper ions (Cu^2+). These ions interact with cellular components, leading to the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The copper ions can also bind to proteins and enzymes, inhibiting their function and leading to cell death .
類似化合物との比較
Copper acetate: Another copper salt with similar antimicrobial properties but different solubility and reactivity.
Copper sulfate: Widely used in agriculture and industry, but less effective in organic synthesis compared to copper nonanoate.
Copper oleate: Similar in structure but has different applications in the production of lubricants and cosmetics.
Uniqueness: this compound is unique due to its specific chain length of the nonanoate ligand, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic interactions .
特性
CAS番号 |
83852-51-1 |
|---|---|
分子式 |
C18H34CuO4 |
分子量 |
378.0 g/mol |
IUPAC名 |
copper;nonanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
HZULDDWVCRWYCB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


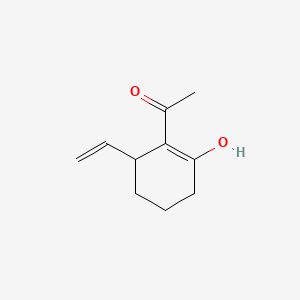

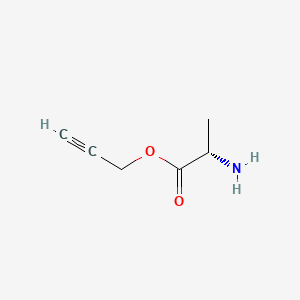
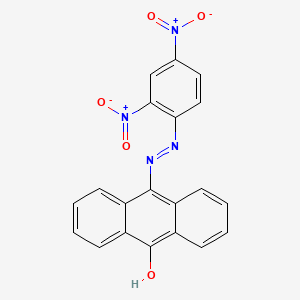
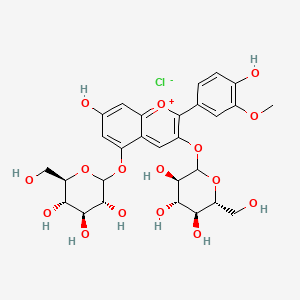



![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)

